molecular formula C8H16BrNO2 B1525702 (R)-tert-butyl 1-bromopropan-2-ylcarbamate CAS No. 263410-22-6

(R)-tert-butyl 1-bromopropan-2-ylcarbamate

Cat. No.: B1525702
CAS No.: 263410-22-6
M. Wt: 238.12 g/mol
InChI Key: OTOODTHBNJYOIV-ZCFIWIBFSA-N
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Description

®-tert-butyl 1-bromopropan-2-ylcarbamate is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 1-bromopropan-2-ylcarbamate typically involves the reaction of ®-tert-butyl 2-hydroxypropanoate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 1-bromopropan-2-ylcarbamate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-bromopropan-2-ylcarbamate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ®-tert-butyl 1-propan-2-ylcarbamate.

    Oxidation: Oxidative conditions can convert the compound into corresponding carbonyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is ®-tert-butyl 1-propan-2-ylcarbamate.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

®-tert-butyl 1-bromopropan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-bromopropan-2-ylcarbamate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The carbamate group can interact with various biological targets, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 1-bromopropan-2-ylcarbamate
  • ®-benzyl 1-bromopropan-2-ylcarbamate
  • (S)-benzyl 1-bromopropan-2-ylcarbamate

Uniqueness

®-tert-butyl 1-bromopropan-2-ylcarbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-bromopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOODTHBNJYOIV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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